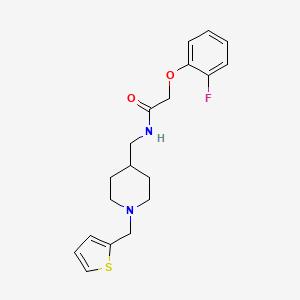

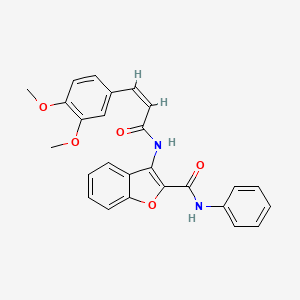

![molecular formula C21H20N2OS2 B2989016 3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877618-91-2](/img/structure/B2989016.png)

3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C21H20N2OS2 and a molecular weight of 380.52. It belongs to the class of pyridopyrimidines, which are of great interest due to their biological potential .

Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones (containing an intact SMe group or resulting in its substitution with OBu group), depending on the nature of the acyl group .Molecular Structure Analysis

The molecular structure of “3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is characterized by a pyridopyrimidine moiety . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The synthesis of “3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

Research has demonstrated the effectiveness of thieno[2,3-d]pyrimidine antifolates in inhibiting both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including variants of the specified chemical, have shown potent inhibitory activity against human TS and DHFR, suggesting their potential as dual inhibitors for therapeutic applications (Gangjee et al., 2008).

Structural Analysis and Polymorphism

Structural analysis and study of polymorphic forms have been conducted on similar compounds, revealing insights into molecular interactions and stability. These studies contribute to understanding the compound's behavior in different crystal structures and its potential pharmaceutical applications (Glidewell et al., 2003).

Antimicrobial Applications

Compounds derived from the specified chemical structure have been investigated for antimicrobial properties. When incorporated into materials like polyurethane varnish or printing ink paste, these compounds exhibited significant antimicrobial effects, suggesting their potential use in coatings and other materials to prevent microbial growth (El‐Wahab et al., 2015).

Aldose Reductase Inhibition and Antioxidant Activity

Derivatives of the specified chemical have been explored as aldose reductase inhibitors with substantial activity levels. Additionally, these compounds have demonstrated significant antioxidant properties, indicating their potential in treating conditions related to oxidative stress and diabetic complications (La Motta et al., 2007).

Synthesis and Property Comparison

Studies have been conducted on the synthesis of various derivatives of the chemical and comparison of their properties with positionally isomeric compounds. These research efforts help in understanding the effect of structural variations on the biological and physicochemical properties of these compounds (Zadorozhny et al., 2010).

Antitumor Activity

Research on derivatives of this chemical class has shown promising results in the evaluation of antitumor activities. Several of these compounds displayed potent anticancer activity against different human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Future Directions

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds . The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine . Despite the long history of interest in pyrido[2,3-d]pyrimidines, there is still a significant number of recent publications . This is primarily due to the broad spectrum of biological activity associated with these compounds .

properties

IUPAC Name |

3-benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS2/c1-15-7-5-6-10-17(15)14-26-21-22-18-11-12-25-19(18)20(24)23(21)13-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGXJTUUYMHRMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

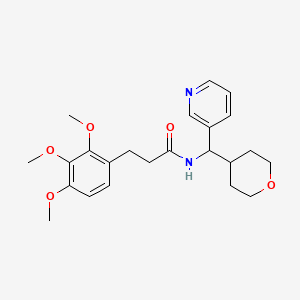

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2988936.png)

![3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2988939.png)

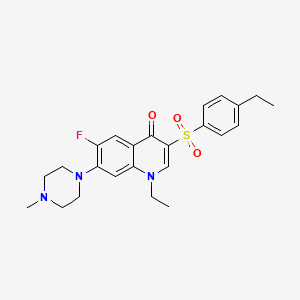

![Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988941.png)

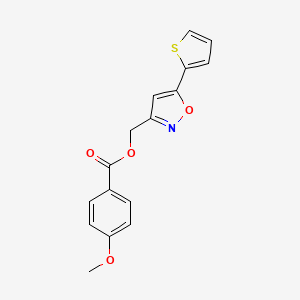

![N-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2988942.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2988944.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2988945.png)

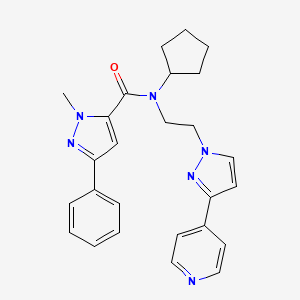

![6-(2-Methoxyphenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2988950.png)

![4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2988952.png)